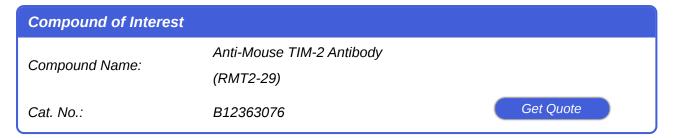


Technical Guide: TIM-2 Expression and Function in Murine Non-Immune Cells

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Audience: Researchers, scientists, and drug development professionals.

Abstract: The T-cell immunoglobulin and mucin-domain (TIM) family of receptors plays a critical role in regulating immune responses. While the function of TIM proteins on immune cells is extensively studied, their expression and function on non-immune cells are less characterized. This technical guide provides an in-depth overview of the current knowledge on TIM-2 expression in non-immune cells in mice, with a focus on its role in the liver and kidneys. It includes a summary of quantitative expression data, detailed experimental protocols for detection and analysis, and a description of its known signaling functions.

Introduction to TIM-2

T-cell immunoglobulin and mucin-domain containing-2 (TIM-2), also known as Timd2, is a type I transmembrane protein.[1] It is a member of the TIM family of receptors, which were initially identified on kidney and liver cells and later found to be expressed on T cells.[2][3] In mice, the TIM gene family is linked to a locus that regulates airway hypersensitivity and the production of Th2 cytokines.[2] While TIM-2 is known for its role in T-cell regulation, it is also expressed on certain non-immune cell populations where it performs distinct functions.[4] This guide focuses on the expression and role of TIM-2 in murine non-immune cells.

TIM-2 Expression in Non-Immune Tissues



Studies in mice have identified significant TIM-2 expression in specific non-immune cell types within the liver and kidney.

- Liver: In the liver, TIM-2 is highly expressed in bile duct epithelial cells.[2][5] Lower levels of expression have also been observed in hepatocytes.[2] This localization suggests a potential role for TIM-2 in the transport of substances into or out of the bile.[2]
- Kidney: In the kidney, TIM-2 expression is concentrated in the tubular epithelial cells, specifically those with the morphology of distal tubular epithelial cells.[2]

Quantitative Analysis of TIM-2 Expression

Quantitative data on TIM-2 expression in non-immune cells is limited. Most quantitative studies have focused on immune cells or whole tissues. The available data provides a basis for understanding the relative expression levels.

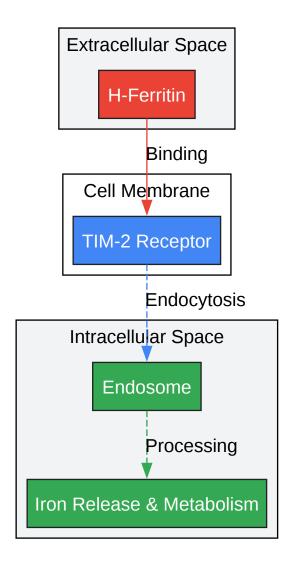
Tissue/Cell Type	Method	Finding	Reference
Whole Liver	Quantitative RT-PCR	High levels of TIM-2 transcripts detected.	[2][5]
Whole Kidney	Quantitative RT-PCR	TIM-2 transcripts detected.	[5]
Bile Duct Epithelial Cells	Immunohistochemistry	High protein expression observed.	[2][5]
Renal Tubule Cells	Immunohistochemistry	Concentrated protein expression observed.	[2]
Germinal Center B Cells vs. Follicular B Cells (Immune Cells)	Flow Cytometry	~2.5-fold higher expression on GC B cells compared to follicular B cells.	[2]

Functional Role of TIM-2 in Non-Immune Cells: Hferritin Receptor



A key function of TIM-2 in both immune and non-immune cells is its role as a specific receptor for the heavy chain (H-chain) of ferritin.[2][3] TIM-2 binds to H-ferritin, but not the light chain (L-ferritin), and facilitates its uptake into the cell through endocytosis.[2][3] This was the first identification of a receptor for ferritin and points to a novel role for TIM-2 in iron homeostasis.[2] The expression of TIM-2 on bile duct and renal tubule epithelial cells suggests its involvement in the transport and metabolism of H-ferritin in these organs.[2]

The binding of H-ferritin to TIM-2 on the cell surface initiates the endocytosis of the ferritinreceptor complex. This process allows for the internalization of iron-storing H-ferritin, likely for cellular iron utilization or transport.



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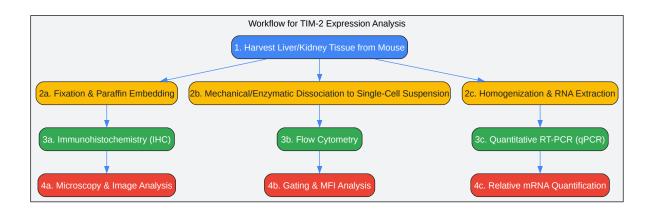


Caption: TIM-2 mediated endocytosis of H-ferritin.

Experimental Protocols

This section provides detailed methodologies for the detection and quantification of TIM-2 expression in murine non-immune cells.

The general workflow for analyzing TIM-2 expression involves tissue preparation followed by specific analytical techniques such as immunohistochemistry, flow cytometry, or quantitative RT-PCR.



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Caption: Workflow for analyzing TIM-2 expression.

This protocol is adapted from standard procedures for staining paraffin-embedded mouse tissues.[6][7][8]

Tissue Preparation:

Foundational & Exploratory



- Fix freshly harvested mouse liver or kidney tissue in 4% paraformaldehyde or 10% neutral buffered formalin for 24 hours at room temperature.
- Dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).
- Clear the tissue in xylene and embed in paraffin wax.[7]
- Section the paraffin-embedded tissue into 5 μm slices and mount on positively charged slides.[7]
- Staining Procedure:
 - Deparaffinize sections in xylene and rehydrate through descending ethanol solutions to water.
 - Perform antigen retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave oven for 15 minutes at 90°C.[6]
 - Quench endogenous peroxidase activity by incubating sections in 1.5% hydrogen peroxide in methanol for 15 minutes.
 - Wash slides 3 times for 5 minutes each in PBS.
 - Block non-specific binding using a Mouse on Mouse (M.O.M.) blocking kit as per the
 manufacturer's instructions, which is crucial for using a mouse primary antibody on mouse
 tissue.[6][8] Alternatively, use a serum block from the same species as the secondary
 antibody for 1 hour.[6]
 - Incubate sections with the primary antibody against mouse TIM-2 (e.g., rat anti-mouse TIM-2 monoclonal antibody[1]) diluted in blocking buffer overnight at 4°C.
 - Wash slides 5 times for 5 minutes each in PBS containing 0.2% Triton X-100.[6]
 - Incubate with a biotinylated secondary antibody (e.g., horse anti-rat IgG) for 30 minutes at room temperature.[6]
 - Wash slides as in the previous step.



- Incubate with an avidin-biotin-peroxidase complex (e.g., Vectastain ABC kit) for 30 minutes.
- Develop the signal using a suitable chromogen substrate like DAB.
- Counterstain with hematoxylin, dehydrate, clear, and mount with a coverslip.[9]
- Controls:
 - Include an isotype control at the same concentration as the primary antibody.
 - A negative control with the omission of the primary antibody.
 - For peptide antibodies, a blocking control with an excess of the immunizing peptide can be used.[9]

This protocol provides a framework for preparing single-cell suspensions from murine liver and kidney for flow cytometric analysis of TIM-2 surface expression.[10][11][12]

- Single-Cell Suspension Preparation:
 - Perfuse the mouse with PBS to remove blood from the organs.[13]
 - Mince the harvested liver or kidney tissue into small pieces.
 - Digest the tissue in a solution containing collagenase (e.g., 1.5 mg/ml Collagenase A) and DNase I (e.g., 0.4 mg/ml) in HBSS with 5% FBS for 30-45 minutes at 37°C with gentle agitation.[12]
 - Stop the digestion by adding EDTA and placing the sample on ice.
 - Filter the cell suspension through a 70 μm cell strainer to remove debris.
 - If necessary, perform red blood cell lysis.
 - Wash the cells with FACS buffer (PBS with 2% FBS and 2mM EDTA).
- Staining Procedure:



- Resuspend cells in FACS buffer and count them.
- Block Fc receptors by incubating cells with an anti-mouse CD16/CD32 antibody for 15 minutes on ice.
- Prepare a cocktail of fluorescently-labeled antibodies. To identify non-immune epithelial cells, markers like EpCAM (CD326) can be used, along with a leukocyte marker like CD45 to exclude immune cells.
- Add the antibody cocktail, including a fluorescently-labeled anti-TIM-2 antibody, to the cells.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer containing a viability dye (e.g., DAPI or propidium iodide) just before analysis.
- Data Acquisition and Analysis:
 - Acquire the samples on a flow cytometer.[14]
 - Gate on live, single cells.
 - Exclude CD45-positive cells to focus on the non-immune population.
 - Within the CD45-negative gate, identify epithelial cells (e.g., EpCAM-positive).
 - Analyze the expression of TIM-2 on the gated non-immune epithelial cell population.

This protocol is for quantifying TIM-2 mRNA levels from mouse tissue.[5][15][16]

- RNA Extraction and cDNA Synthesis:
 - Harvest mouse liver or kidney tissue and immediately place it in an RNA stabilization solution or snap-freeze in liquid nitrogen.



- Homogenize the tissue and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT)
 or random primers.

qPCR Reaction:

- Prepare the qPCR reaction mix containing cDNA, SYBR Green or a TaqMan probe-based master mix, and specific primers for mouse TIM-2 (Timd2).
- Also, prepare reactions for one or more housekeeping genes (e.g., GAPDH, HPRT) for normalization.[5]
- Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

Data Analysis:

- Determine the cycle threshold (Ct) values for TIM-2 and the housekeeping gene(s).
- \circ Calculate the relative expression of TIM-2 mRNA using the $\Delta\Delta$ Ct method, expressed as a ratio to the housekeeping gene(s).[5]

Conclusion and Future Perspectives

The expression of TIM-2 on non-immune cells, specifically bile duct and renal tubule epithelial cells in mice, highlights a role for this receptor beyond T-cell regulation. Its function as a receptor for H-ferritin endocytosis suggests its involvement in iron homeostasis within the liver and kidneys.[2][3] Further research is needed to elucidate the downstream signaling pathways following H-ferritin uptake and the physiological consequences of this interaction in both normal and disease states. Understanding the regulation and function of TIM-2 in these non-immune contexts may open new avenues for therapeutic intervention in diseases related to iron metabolism and organ-specific inflammation.



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